2-[(2-hydroxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[1,2-a]pyrimidine core with a thiazolidinone moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives and thiazolidinone precursors. The key steps may involve:
Condensation Reactions: Combining the pyrido[1,2-a]pyrimidine core with the thiazolidinone moiety under acidic or basic conditions.
Oxidation and Reduction: Adjusting the oxidation state of specific functional groups to achieve the desired structure.
Purification: Using techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Using continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in materials science and nanotechnology.
Mechanism of Action
The mechanism by which (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety
Properties
Molecular Formula |
C14H12N4O3S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N4O3S2/c19-6-4-15-11-8(7-9-12(20)17-14(22)23-9)13(21)18-5-2-1-3-10(18)16-11/h1-3,5,7,15,19H,4,6H2,(H,17,20,22)/b9-7- |
InChI Key |
SASPQZOPPDHJTQ-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)NC(=S)S3)NCCO |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)NC(=S)S3)NCCO |
Origin of Product |
United States |
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